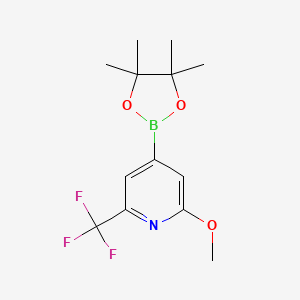

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Description

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a boronate ester-functionalized pyridine derivative with a methoxy group at position 2, a trifluoromethyl group at position 6, and a pinacol boronate ester at position 4. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of complex biaryl structures in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-6-9(13(15,16)17)18-10(7-8)19-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHMQJFAZOPKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675093 | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-66-2 | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

Introduction of Substituents: The methoxy, trifluoromethyl, and dioxaborolan groups are introduced through specific reactions such as nucleophilic substitution, electrophilic aromatic substitution, and cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Organic Synthesis

Boronic Acid Derivatives

The compound serves as an important building block in the synthesis of boronic acid derivatives. Boronic acids are crucial in Suzuki coupling reactions, which facilitate the formation of carbon-carbon bonds. This reaction is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety enhances the stability and reactivity of the boron center during these reactions .

Cross-Coupling Reactions

In addition to Suzuki reactions, this compound can be utilized in other cross-coupling reactions such as Heck and Sonogashira reactions. These methodologies are essential for constructing a wide range of functionalized organic compounds used in drug discovery and materials science .

Materials Science

Polymer Synthesis

The compound has been employed in the development of novel copolymers based on benzothiadiazole and electron-rich arene units. These copolymers exhibit unique optical and electrochemical properties, making them suitable for applications in organic photovoltaics and light-emitting diodes (LEDs) . The incorporation of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine into polymeric materials can enhance their electronic properties and stability.

Medicinal Chemistry

Drug Development

The compound is being investigated for its potential as a therapeutic agent. Its structure allows for modifications that can lead to the development of serine protease inhibitors, which are vital in the treatment of viral infections such as Hepatitis C Virus (HCV) . The ability to fine-tune its chemical properties makes it a promising candidate in drug design.

Case Studies

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly influence the reactivity of boronate esters in cross-coupling reactions:

- Electron-Donating Methoxy Group : The methoxy group at position 2 in the target compound donates electron density via resonance, slightly deactivating the pyridine ring. This contrasts with electron-withdrawing groups like chlorine (e.g., 2-Chloro-4-boronate-6-CF3-pyridine ), which enhance electrophilicity at the coupling site but reduce stability under basic conditions .

- Trifluoromethyl Group : The CF3 group at position 6 is strongly electron-withdrawing, increasing the electrophilicity of the boronate ester and accelerating transmetalation in Suzuki reactions .

Positional Isomerism of the Boronate Ester

The position of the boronate ester on the pyridine ring affects steric accessibility and coupling efficiency:

- 4-Boronate Derivatives : In the target compound, the boronate at position 4 minimizes steric hindrance with the methoxy group (position 2), enabling efficient coupling.

- 2-Boronate Derivatives : In 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-trifluoromethylpyridine (CAS 881402-16-0 ), the boronate at position 2 may lead to steric clashes with bulky coupling partners, reducing reaction yields.

Heterocycle Core Variations

Comparisons with non-pyridine systems highlight the role of aromaticity and heteroatom placement:

- Pyridine vs. Benzene : The target compound’s pyridine core offers a nitrogen atom that enhances solubility and directs electrophilic substitution. In contrast, benzene-based analogs (e.g., 2-methoxy-4-boronate-6-trimethylsilylphenyl triflate ) lack this directing effect, requiring harsher reaction conditions.

- Fused Heterocycles: Compounds like 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine exhibit extended conjugation, altering electronic properties and expanding applications in materials science.

Data Tables: Key Structural and Functional Comparisons

Biological Activity

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and applications in drug discovery, focusing on its mechanisms, efficacy, and safety profiles.

The compound has the following chemical characteristics:

- Molecular Formula : C13H19BF3O4

- Molecular Weight : 304.10 g/mol

- CAS Number : 461699-81-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It functions as a boron-containing compound that can enhance the selectivity and potency of therapeutic agents. The presence of the trifluoromethyl group increases lipophilicity, potentially improving cell membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antitumor Activity :

- Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated significant inhibition against various cancer cell lines including MDA-MB-231 (triple-negative breast cancer) with IC50 values in the low micromolar range .

- Anti-inflammatory Properties :

- Enzyme Inhibition :

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer properties of a related boron-containing pyridine derivative. The study revealed that the compound exhibited strong cytotoxic effects on human cancer cell lines while sparing normal cells, indicating a favorable therapeutic index. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Anti-inflammatory Effects

Safety and Toxicology

Safety assessments indicate that while the compound shows promising biological activity, it also poses certain hazards:

- Toxicity : The compound is classified as harmful if swallowed and may cause skin irritation .

- Environmental Impact : Precautions are recommended for disposal due to potential ecotoxicity .

Summary of Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine?

- Methodology : The compound is synthesized via palladium-catalyzed borylation reactions. For example, trifluoromethanesulfonate precursors (e.g., 2-methoxy-4-triflate derivatives) react with bis(pinacolato)diboron in the presence of Pd(dba)₂ and ligands like XPhos, achieving yields >90% . Key steps include:

- Reaction conditions : Toluene solvent, reflux (110°C), 12–24 hours.

- Purification : Column chromatography (hexane/ethyl acetate gradients) and recrystallization.

- Characterization : Confirmed via , , , and NMR, and HRMS (e.g., calculated m/z 477.1160, observed 477.1162) .

Q. How can the purity and structural integrity of this boron-containing pyridine derivative be validated?

- Analytical workflow :

- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>98%).

- Spectroscopy : NMR (δ ~30 ppm confirms boronate ester integrity) and IR (B-O stretches at 1350–1400 cm) .

- X-ray crystallography : Use SHELXL for small-molecule refinement (R1 < 0.05) to resolve ambiguity in substituent positions .

Q. What safety protocols are critical when handling this compound?

- Hazard mitigation :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to volatile trifluoromethyl groups.

- Storage : Inert atmosphere (argon) at –20°C to prevent boronate hydrolysis .

Advanced Research Questions

Q. How does the steric and electronic profile of the trifluoromethyl and boronate groups influence Suzuki-Miyaura cross-coupling reactivity?

- Experimental design :

- Substrate screening : Compare coupling efficiency with aryl halides (e.g., bromobenzene vs. electron-deficient 4-nitrobromobenzene).

- Kinetic studies : Monitor reaction progress via NMR to track trifluoromethyl group stability under basic conditions (e.g., KCO/dioxane) .

- Computational analysis : DFT calculations (B3LYP/6-31G*) to quantify steric effects from the methoxy and pinacol boronate groups on transition-state energy .

Q. What strategies address regioselectivity challenges in functionalizing the pyridine ring post-borylation?

- Case study :

- Directed C–H activation : Use Pd(OAc) with pyridine-directed ligands to install substituents at the 3-position, leveraging the boronate as a directing group .

- Protection/deprotection : Temporarily mask the boronate with diethanolamine to prevent interference during electrophilic substitutions .

Q. How can contradictions in crystallographic data (e.g., bond length disparities) be resolved for this compound?

- Data reconciliation :

- Refinement tools : OLEX2 for twin refinement and SHELXD for phase correction in cases of pseudosymmetry .

- Validation metrics : Cross-check against Cambridge Structural Database (CSD) entries for analogous boronate-pyridine systems .

Methodological Challenges and Solutions

Q. Why might discrepancies arise in reported yields for Suzuki couplings using this boronate?

- Critical factors :

- Ligand selection : Bulky ligands (e.g., SPhos) improve stability but may reduce turnover frequency.

- Base sensitivity : KPO vs. CsCO alters reaction pH, affecting boronate hydrolysis rates .

Q. How to optimize reaction scalability without compromising purity?

- Process chemistry approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.